5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or oxadiazole rings, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where substituents like halogens or alkyl groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings. Similar compounds include other triazole or oxadiazole derivatives, which may share some chemical properties but differ in their specific substituents and resulting biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClN5O3 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-17(22-24-25(11)14-7-5-4-6-13(14)20)19-21-18(23-28-19)12-8-9-15(26-2)16(10-12)27-3/h4-10H,1-3H3 |
InChI Key |
UFCROPZLHBBDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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